N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide
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Overview
Description
Attachment of the Phenoxyacetamide Moiety
Amidation Reaction: The final step involves the attachment of the phenoxyacetamide group to the nitrogen atom at the 2nd position of the oxazepine core. This can be done through an amidation reaction using phenoxyacetic acid and appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide typically involves multiple steps:
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Formation of the Dibenzo[b,f][1,4]oxazepine Core
Starting Materials: The synthesis begins with the preparation of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through the cyclization of appropriate precursors such as ortho-aminobenzophenone derivatives.
Reaction Conditions: Cyclization is often carried out under acidic or basic conditions, depending on the specific starting materials and desired intermediates.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Products: Oxidation typically results in the formation of oxo derivatives or further oxidation to carboxylic acids.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Products: Reduction can lead to the formation of alcohols or amines, depending on the specific functional groups present.
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Substitution
Reagents: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Products: Substitution reactions can introduce various functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Bases: Triethylamine, pyridine.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxazepine core and phenoxyacetamide moiety. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine Derivatives: Compounds with similar core structures but different substituents.
Phenoxyacetamide Derivatives: Compounds with the phenoxyacetamide group attached to different cores.
Uniqueness
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide is unique due to the specific combination of the oxazepine core and the phenoxyacetamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
By understanding the synthesis, reactions, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-20(13-26-15-6-2-1-3-7-15)22-14-10-11-18-16(12-14)21(25)23-17-8-4-5-9-19(17)27-18/h1-12H,13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZVBDBSLYVLPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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